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6-Bromothieno[2,3-b]pyridine-2-carboxylic acid

Catalog No.
S13997476
CAS No.
1783351-86-9
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid

CAS Number

1783351-86-9

Product Name

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid

IUPAC Name

6-bromothieno[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12)

InChI Key

HMZCOZKCHKWVOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C(=O)O)Br

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique thieno[2,3-b]pyridine core structure. It features a bromine atom at the 6-position and a carboxylic acid functional group at the 2-position. The molecular formula of this compound is C8_8H5_5BrN2_2O2_2S, and it has a molecular weight of approximately 258.09 g/mol. This compound's structure imparts significant reactivity and potential biological activity, making it of interest in medicinal chemistry.

The chemical reactivity of 6-bromothieno[2,3-b]pyridine-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid group allows for various reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, enhancing its utility in synthetic organic chemistry.

These reactions enable the synthesis of derivatives that may exhibit distinct physical and chemical properties, broadening the scope for further functionalization.

Research indicates that compounds related to thieno[2,3-b]pyridine structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. Specifically, 6-bromothieno[2,3-b]pyridine-2-carboxylic acid has been studied for its potential as an inhibitor of the IκB kinase complex, which is crucial in the NF-κB signaling pathway involved in inflammatory responses and cancer progression. This suggests potential therapeutic applications in treating autoimmune diseases and cancers.

Several synthetic routes have been developed for the preparation of 6-bromothieno[2,3-b]pyridine-2-carboxylic acid:

  • Bromination: Starting from thieno[2,3-b]pyridine derivatives, bromination can be performed using bromine or brominating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or using carboxylic acid derivatives under specific reaction conditions.
  • Multi-step synthesis: Combining various reactions such as nitration followed by reduction can yield the desired compound efficiently.

These methods allow for controlled synthesis while optimizing yield and selectivity.

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid finds applications across various fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting inflammatory diseases and cancers.
  • Organic Synthesis: As a building block for synthesizing more complex molecules in pharmaceutical research.
  • Material Science: Potential use in developing novel materials due to its unique structural properties.

Interaction studies involving 6-bromothieno[2,3-b]pyridine-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that it may interact with enzymes or receptors involved in disease pathways. Specific studies are ongoing to elucidate these interactions more thoroughly, particularly concerning its mechanism of action and therapeutic benefits.

Several compounds share structural similarities with 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromothieno[2,3-b]pyridine-2-carboxylic acidBromine at position 5Similar reactivity but different substitution patterns
3-Aminothieno[2,3-b]pyridine-2-carboxylic acidAmino group at position 3Enhanced solubility and potential for different biological activity
Thieno[3,2-b]pyridine derivativesVariations in ring structureDifferent electronic properties affecting reactivity

The presence of both a bromine atom and a carboxylic acid group in 6-bromothieno[2,3-b]pyridine-2-carboxylic acid provides unique reactivity and biological activity profiles that distinguish it from these similar compounds. Its specific structural features contribute to its potential applications in medicinal chemistry and organic synthesis.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.91461 g/mol

Monoisotopic Mass

256.91461 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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